

IUPAC name and synonyms for C9H9BrO2

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Compound of Interest

Compound Name: 2-[(4-Bromophenoxy)methyl]oxirane

Cat. No.: B1266661

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An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-(bromomethyl)benzoate, a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted cancer therapy.

Chemical Identity and Synonyms

The compound with the molecular formula C9H9BrO2 is identified by its IUPAC name and a variety of synonyms used across chemical literature and commercial suppliers.

Table 1: IUPAC Name and Synonyms for C9H9BrO2

Identifier	Name
IUPAC Name	methyl 4-(bromomethyl)benzoate[1]
CAS Number	2417-72-3[2]
Synonyms	4-(Bromomethyl)benzoic acid methyl ester[2][3], 4-methoxycarbonylbenzyl bromide[2], 4-(Carbomethoxy)benzyl Bromide[3], Methyl p-(Bromomethyl)benzoate[3], alpha-Bromo-p-toluic Acid Methyl Ester[2][3], NSC 83959[3], p-(Bromomethyl)benzoic Acid Methyl Ester[3], p-(Carbomethoxy)benzyl Bromide[3], p-(Methoxycarbonyl)benzyl Bromide[1]

Physicochemical Properties

A summary of the key physical and chemical properties of methyl 4-(bromomethyl)benzoate is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for Methyl 4-(bromomethyl)benzoate

Property	Value
Molecular Formula	C9H9BrO2[2]
Molecular Weight	229.07 g/mol [1]
Appearance	White to off-white crystalline powder[2]
Melting Point	57-58 °C[2]
Boiling Point	130-135 °C at 2 mmHg[2]
Density	Approximately 1.47 g/cm ³ [2]
Refractive Index	1.559[2]
Purity	≥99%[2]
Moisture Content	< 0.5%[2]

Experimental Protocols: Synthesis of Methyl 4-(bromomethyl)benzoate

The synthesis of methyl 4-(bromomethyl)benzoate is a critical process for its use as a pharmaceutical intermediate. Several methods have been reported, with the bromination of methyl p-toluate being a common approach.

Synthesis from Methyl p-toluate via Radical Bromination

This protocol describes the synthesis of methyl 4-(bromomethyl)benzoate from methyl p-toluate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

- Methyl p-toluate
- N-bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide
- Carbon tetrachloride (CCl₄) or chlorobenzene
- Petroleum ether (low boiling)

Procedure:

- A mixture of methyl 4-methylbenzoate (0.333 mol), N-bromosuccinimide (0.300 mol), and AIBN (5 g) is refluxed in 1000 mL of carbon tetrachloride for 7 hours.[\[4\]](#)
- Alternatively, 574 g of methyl p-toluate is dissolved in 1200 ml of carbon tetrachloride. While boiling and exposing to a UV lamp, a solution of 109 ml of bromine in 400 ml of carbon tetrachloride is added dropwise. The mixture is heated for an additional hour after the bromine addition is complete.[\[5\]](#)
- The reaction mixture is then filtered.[\[4\]](#)
- The filtrate is concentrated under reduced pressure.[\[4\]](#)[\[5\]](#)

- The resulting residue is crystallized from low boiling petroleum ether to yield colorless fine crystals of methyl 4-(bromomethyl)benzoate.[\[5\]](#)

Applications in Drug Development

Methyl 4-(bromomethyl)benzoate is a pivotal building block in the synthesis of several pharmaceuticals. Its most notable application is as a key intermediate in the production of Imatinib, a tyrosine kinase inhibitor.

Intermediate in the Synthesis of Imatinib

Imatinib is a highly effective targeted therapy for chronic myeloid leukemia (CML) and other cancers. The synthesis of Imatinib relies on methyl 4-(bromomethyl)benzoate to introduce a specific side chain to the core molecular structure. The bromomethyl group allows for the facile attachment of the rest of the molecule, which is essential for its therapeutic activity.[\[2\]](#)

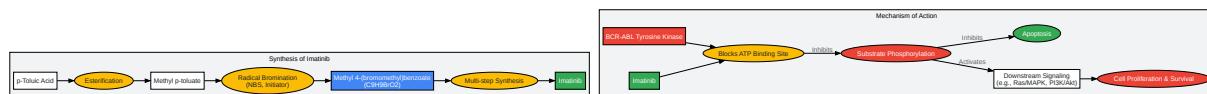
Other Pharmaceutical Applications

Beyond its role in Imatinib synthesis, methyl 4-(bromomethyl)benzoate is also utilized in the preparation of:

- Potential Anti-HIV Agents: It serves as a starting material for the synthesis of novel compounds with potential activity against the human immunodeficiency virus.[\[3\]\[6\]](#)
- Aldose Reductase Inhibitors: This compound is used in the synthesis of inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[\[3\]\[6\]](#)
- Catalyst: It can act as a catalyst for the rearrangement of benzylthiazoline derivatives.[\[6\]](#)

Signaling Pathway and Logical Relationships

The primary therapeutic relevance of methyl 4-(bromomethyl)benzoate is through its incorporation into Imatinib. Imatinib's mechanism of action involves the inhibition of specific tyrosine kinases, thereby blocking downstream signaling pathways that drive cancer cell proliferation and survival.



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Caption: Synthesis of Imatinib from Methyl 4-(bromomethyl)benzoate and its inhibitory action on the BCR-ABL signaling pathway.

The diagram above illustrates the synthetic pathway leading to Imatinib, highlighting the central role of methyl 4-(bromomethyl)benzoate. It also depicts the mechanism of action of Imatinib, where it inhibits the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

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